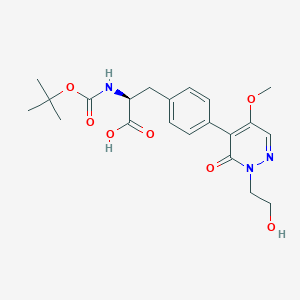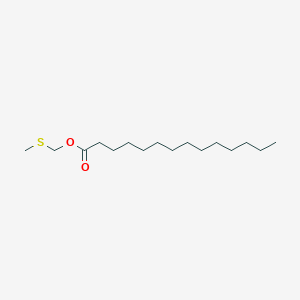
(Methylsulfanyl)methyl tetradecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is characterized by a long carbon chain (tetradecanoate) esterified with a (methylsulfanyl)methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Methylsulfanyl)methyl tetradecanoate typically involves the esterification of tetradecanoic acid with (methylsulfanyl)methanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of solid acid catalysts in these reactors can also enhance the efficiency of the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
(Methylsulfanyl)methyl tetradecanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the (methylsulfanyl) group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
(Methylsulfanyl)methyl tetradecanoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: It can be used in studies involving lipid metabolism and fatty acid derivatives.
Industry: Used in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of (Methylsulfanyl)methyl tetradecanoate involves its interaction with biological membranes due to its lipophilic nature. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. The (methylsulfanyl) group can also undergo metabolic transformations, leading to the formation of biologically active metabolites.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl tetradecanoate: Lacks the (methylsulfanyl) group, making it less reactive in certain chemical reactions.
Ethyl tetradecanoate: Similar ester but with an ethyl group instead of (methylsulfanyl)methyl.
Tetradecanoic acid: The parent fatty acid without esterification.
Uniqueness
(Methylsulfanyl)methyl tetradecanoate is unique due to the presence of the (methylsulfanyl) group, which imparts distinct chemical reactivity and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
144343-51-1 |
|---|---|
Formule moléculaire |
C16H32O2S |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
methylsulfanylmethyl tetradecanoate |
InChI |
InChI=1S/C16H32O2S/c1-3-4-5-6-7-8-9-10-11-12-13-14-16(17)18-15-19-2/h3-15H2,1-2H3 |
Clé InChI |
GARGUUHFANVZMJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCC(=O)OCSC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[Ethane-1,2-diylbis(oxy)]bis(3,5-dinitrobenzoic acid)](/img/structure/B12543657.png)
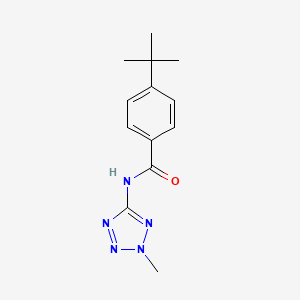


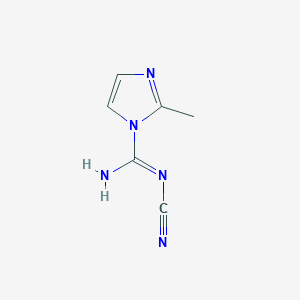
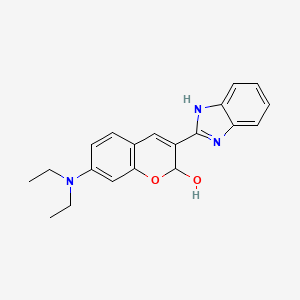

![1H-Benz[e]inden-1-one, 2,3-dihydro-2-methyl-, (2S)-](/img/structure/B12543711.png)
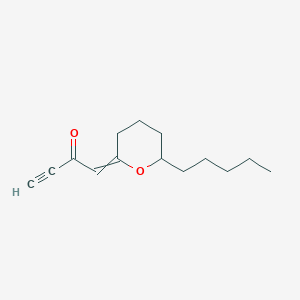
![2-methyl-3H-pyrrolo[1,2-b][1,2,4]triazole-5,6-dicarbonitrile](/img/structure/B12543721.png)
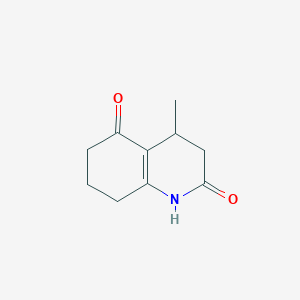
![Propanedinitrile, [1,9-dihydro-9-(4-methylphenyl)-6H-purin-6-ylidene]-](/img/structure/B12543732.png)
